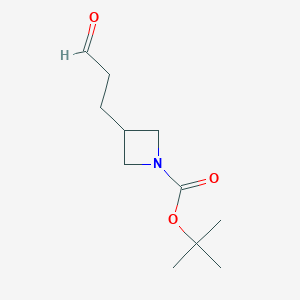

Tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines, hold a unique position in contemporary chemical research. lifechemicals.comnih.gov These structures are small, polar, and offer a three-dimensional geometry that is increasingly sought after in drug design. nih.gov The inherent ring strain of the azetidine (B1206935) ring not only influences its reactivity but also its conformational preferences, which can be strategically exploited in the design of molecules with specific biological activities. rsc.org The presence of a nitrogen atom within the four-membered ring provides a site for functionalization and introduces a key hydrogen bond acceptor/donor capability, further enhancing their appeal in medicinal chemistry. sciencedaily.com More than 75% of drugs approved by the FDA contain nitrogen-containing heterocyclic moieties, underscoring the importance of this class of compounds. arkat-usa.org

Strategic Position of Azetidine Core Structures as Key Building Blocks

Azetidine core structures are strategically positioned as key building blocks in organic synthesis. sciencedaily.com They serve as versatile scaffolds for the construction of more complex molecular architectures. The ability to functionalize the azetidine ring at various positions allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for screening and optimization in drug discovery programs. chemrxiv.org The controlled ring-opening of azetidines can also be a powerful synthetic strategy, providing access to a range of acyclic and larger heterocyclic systems. nih.gov Their use as building blocks is exemplified by their presence in several approved drugs and numerous compounds currently in clinical trials. chemrxiv.org

Role of tert-Butyl 3-(3-oxopropyl)azetidine-1-carboxylate as a Versatile Synthetic Intermediate

This compound is a functionalized azetidine that serves as a versatile synthetic intermediate. The presence of a reactive aldehyde group on the propyl side chain at the 3-position of the azetidine ring allows for a variety of chemical transformations. This aldehyde functionality can participate in reactions such as reductive amination, Wittig-type olefination, and aldol (B89426) condensations, providing a gateway to a diverse array of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures the stability of the azetidine ring during these transformations and can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom.

Below are the predicted physicochemical properties for this compound.

| Property | Predicted Value |

| Molecular Formula | C11H19NO3 |

| Monoisotopic Mass | 213.13649 Da |

| XlogP | 0.9 |

| InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h6,9H,4-5,7-8H2,1-3H3 |

| InChIKey | OPVVVGHQJJKOOO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)CCC=O |

Data sourced from PubChem CID 23374599. uni.lu

Overview of Challenges and Opportunities in Azetidine Chemistry

The synthesis of azetidines presents both challenges and opportunities. nih.gov A primary challenge lies in the inherent ring strain of the four-membered ring, which can make their synthesis difficult compared to their five- and six-membered counterparts. arkat-usa.orgresearchgate.net Traditional cyclization methods that are effective for the formation of larger rings often fail to produce azetidines efficiently. researchgate.net This has spurred the development of novel synthetic methodologies, including innovative cycloaddition reactions and ring-expansion strategies. rsc.orgnih.gov

Despite these synthetic hurdles, the unique reactivity of the azetidine ring offers numerous opportunities for the development of new chemical transformations. rsc.org The strain-release-driven ring-opening of azetidines can be harnessed to synthesize complex acyclic amines and other heterocyclic systems. nih.gov Furthermore, the growing demand for novel molecular scaffolds in drug discovery continues to drive innovation in azetidine chemistry, with a focus on developing stereoselective and efficient methods for the synthesis of highly functionalized azetidine derivatives. nih.govchemrxiv.org The development of robust synthetic routes to compounds like this compound and its analogues is crucial for expanding the chemical space available to medicinal chemists. sciencedaily.com

Properties

IUPAC Name |

tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h6,9H,4-5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVVVGHQJJKOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154748-55-7 | |

| Record name | tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthetic Analysis and Design of Synthetic Pathways

Identification of Key Disconnections Leading to the Azetidine (B1206935) Ring

The core of the target molecule is the azetidine ring, a four-membered nitrogen-containing heterocycle. The synthesis of azetidines can be challenging due to the inherent ring strain. Common strategies for forming the azetidine ring often involve intramolecular cyclization reactions.

Key disconnections for the azetidine ring in the target molecule logically occur at the C-N bonds. A primary retrosynthetic disconnection involves breaking one of the C-N bonds, which points to an acyclic precursor containing a nitrogen atom and a suitable leaving group at a gamma-position. This leads to precursors such as β-amino alcohols or γ-haloamines.

Several methods have been developed for the synthesis of azetidines, including:

Intramolecular nucleophilic substitution: This is a common method where a nitrogen atom displaces a leaving group (like a halide or a mesylate) on the same molecule to form the ring. nih.gov

Cyclization of allylic and homoallylic amines: These methods involve the intramolecular cyclization of amines containing a double bond at an appropriate position.

Ring opening of epoxides with amines: Intramolecular aminolysis of 3,4-epoxy amines can be a regioselective route to azetidines. nih.gov

[2+2] Photocycloadditions: The reaction of imines and alkenes under photochemical conditions can yield azetidine rings. rsc.org

Ring contraction and expansion: Methods involving the contraction of five-membered rings or the expansion of three-membered rings (aziridines) can also lead to azetidines. magtech.com.cn

A plausible retrosynthetic pathway for the azetidine core would start from a precursor like 1-Boc-3-azetidinone or a related 3-substituted azetidine derivative. For instance, tert-butyl 3-hydroxyazetidine-1-carboxylate can be oxidized to tert-butyl 3-oxoazetidine-1-carboxylate, which serves as a key intermediate. nih.govchemicalbook.com

Strategies for Introducing the 3-Oxopropyl Side Chain

With the azetidine ring in place, the next critical step is the introduction of the 3-oxopropyl side chain at the C3 position. A logical disconnection of the C-C bond between the azetidine ring and the side chain suggests a nucleophilic addition or a coupling reaction.

Common strategies for forming such a C-C bond include:

Wittig or Horner-Wadsworth-Emmons (HWE) reaction: These reactions are powerful methods for forming carbon-carbon double bonds. Starting from tert-butyl 3-oxoazetidine-1-carboxylate, a Wittig or HWE reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion bearing the desired three-carbon chain can be employed. Subsequent functional group manipulation of the resulting alkene would be necessary to yield the aldehyde.

Alkylation of an enolate or equivalent: The ketone in tert-butyl 3-oxoazetidine-1-carboxylate can be converted to an enolate, which can then be alkylated with a three-carbon electrophile.

Grignard or organolithium addition: Addition of a suitable three-carbon organometallic reagent to the ketone would yield a tertiary alcohol. Subsequent oxidation and rearrangement could potentially lead to the desired side chain, though this is a more complex route.

Cross-coupling reactions: A 3-haloazetidine derivative could undergo a cross-coupling reaction with a suitable organometallic reagent containing the 3-oxopropyl moiety or a precursor.

A more direct approach involves starting with a precursor that already contains a functional group at the C3 position that can be elaborated into the 3-oxopropyl side chain. For example, starting from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, oxidation to the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate, provides a key intermediate. chemicalbook.com This aldehyde can then undergo a Wittig reaction with a two-carbon ylide, followed by hydroboration-oxidation to install the terminal aldehyde.

Protecting Group Chemistry for Azetidine Nitrogen (Boc) and Aldehyde Functionality

Protecting groups are essential in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions.

Azetidine Nitrogen Protection (Boc): The nitrogen atom of the azetidine ring is a secondary amine and is nucleophilic and basic. To prevent it from interfering with reactions at other sites, it is typically protected. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. cymitquimica.com

| Protecting Group | Introduction Method | Removal Conditions | Stability |

| Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. | Acidic conditions (e.g., trifluoroacetic acid (TFA)). acs.org | Stable to most nucleophiles and bases. organic-chemistry.org |

The Boc group is advantageous because it is robust under many reaction conditions but can be removed under relatively mild acidic conditions, often without affecting other acid-sensitive groups. acs.org

Aldehyde Functionality Protection: The aldehyde group in the 3-oxopropyl side chain is highly reactive and susceptible to oxidation, reduction, and nucleophilic attack. If reactions are to be performed elsewhere in the molecule, the aldehyde must be protected.

A common strategy for protecting aldehydes is the formation of acetals. pressbooks.pub Acetals are stable to basic, nucleophilic, and reducing conditions but can be easily removed by acidic hydrolysis. pressbooks.publibretexts.org

| Protecting Group | Introduction Method | Removal Conditions | Stability |

| Acetal (B89532) (e.g., from ethylene (B1197577) glycol) | Reaction with a diol (e.g., ethylene glycol) under acidic conditions. | Mild aqueous acid. pressbooks.pub | Stable to bases, nucleophiles, oxidizing, and reducing agents. jove.comjove.com |

| Thioacetal (e.g., from ethane-1,2-dithiol) | Reaction with a dithiol under acidic conditions. | Mercuric chloride in aqueous acetonitrile (B52724). | Stable in both acidic and basic environments. jove.com |

The choice of protecting group for the aldehyde depends on the specific reaction conditions of the subsequent steps in the synthesis. For many applications, a cyclic acetal provides adequate protection and can be readily deprotected to reveal the aldehyde functionality at the end of the synthetic sequence. pressbooks.pub

Advanced Synthetic Methodologies for Tert Butyl 3 3 Oxopropyl Azetidine 1 Carboxylate

Construction of the Azetidine (B1206935) Core

The formation of the azetidine ring is a challenging synthetic endeavor due to the inherent ring strain of the four-membered heterocycle. rsc.org Overcoming this thermodynamic barrier requires carefully designed synthetic routes.

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule, driven by the proximity of the reacting functional groups.

Nucleophilic ring closure reactions are a cornerstone of azetidine synthesis. These methods typically involve an intramolecular SN2 reaction where a nitrogen nucleophile displaces a leaving group on the same molecule. Precursors for these reactions are often derived from amino alcohols or halohydrins.

A classic approach involves the cyclization of γ-amino alcohols or their derivatives. For instance, 1,3-amino alcohols can be converted into derivatives with a good leaving group at the 3-position, such as a mesylate or tosylate, which then undergoes intramolecular cyclization upon treatment with a base to yield the azetidine ring. frontiersin.org Similarly, γ-haloamines can cyclize to form azetidines.

Recent advancements have focused on more efficient and regioselective methods. For example, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a high-yielding route to 3-hydroxyazetidines. frontiersin.orgnih.gov This method is notable for its high regioselectivity and tolerance of various functional groups. nih.gov The resulting 3-hydroxyazetidine can then be oxidized and further elaborated to introduce the 3-oxopropyl side chain.

| Precursor Type | Leaving Group | Typical Reagents | Key Features |

|---|---|---|---|

| γ-Amino alcohol derivative | -OMs, -OTs | Base (e.g., NaH, K₂CO₃) | Well-established, versatile |

| γ-Haloamine | -Cl, -Br, -I | Base | Direct cyclization |

| cis-3,4-Epoxy amine | Epoxide | La(OTf)₃ | High regioselectivity, mild conditions frontiersin.orgnih.gov |

Strain-release strategies leverage the high ring strain of smaller, more reactive heterocycles to drive the formation of the azetidine ring. This approach often provides access to complex and densely functionalized azetidines.

One prominent example is the use of aziridines as precursors. Aziridines can undergo ring expansion to form azetidines. This can be achieved, for example, by reacting N-sulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org

A more recent and powerful strategy involves the functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). unife.it These highly strained molecules react with a variety of nucleophiles and electrophiles to afford substituted azetidines. rsc.orgchemrxiv.org This approach allows for the modular and stereocontrolled synthesis of a wide range of azetidine derivatives. nih.gov A photocatalytic radical strategy has also been developed to access densely functionalized azetidines from ABBs. unife.it This method utilizes an organic photosensitizer to generate radical intermediates that are intercepted by the ABB in a radical strain-release process. unife.it

| Strained Precursor | Reaction Type | Key Features |

|---|---|---|

| Aziridine | Ring expansion | Access to substituted azetidines organic-chemistry.org |

| 1-Azabicyclo[1.1.0]butane (ABB) | Strain-release functionalization | Modular, stereocontrolled, access to complex azetidines rsc.orgnih.gov |

| 1-Azabicyclo[1.1.0]butane (ABB) | Radical strain-release photocatalysis | Mild conditions, high functional group tolerance unife.it |

Intermolecular cycloaddition reactions, particularly [2+2] cycloadditions, offer a direct route to the azetidine core by combining two different molecules. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a key example of this approach. researchgate.net

Historically, these reactions have been limited by the need for UV light and the specific types of imines required. researchgate.net However, recent breakthroughs have enabled visible-light-mediated intermolecular aza Paternò-Büchi reactions. springernature.comnih.gov These methods often utilize a photocatalyst to activate an oxime derivative, which then undergoes a [2+2] cycloaddition with a wide range of alkenes under mild conditions. nih.govrsc.org This strategy is characterized by its operational simplicity and broad substrate scope, providing access to highly functionalized azetidines. nih.gov

Transition metal catalysis has emerged as a powerful tool for the synthesis of azetidines, offering novel pathways and high levels of efficiency and selectivity.

Palladium catalysis has been particularly successful in the formation of azetidines through intramolecular C-H amination reactions. organic-chemistry.orgnih.gov These methods allow for the direct conversion of C-H bonds into C-N bonds, providing a highly atom-economical route to the azetidine ring.

For instance, picolinamide (B142947) (PA) protected amines can undergo palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds at the γ-position to form azetidines. nih.govresearchgate.net These reactions often feature low catalyst loading and the use of inexpensive reagents under convenient operating conditions. nih.gov This strategy has been successfully applied to construct various azabicyclic scaffolds, including simple azetidines. acs.org More recent developments have reported palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines, where the key step is a reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org

| Reaction Type | Substrate | Key Features |

|---|---|---|

| Intramolecular C(sp³)-H Amination | Picolinamide (PA) protected amines | Atom-economical, low catalyst loading nih.govresearchgate.net |

| Intramolecular γ-C(sp³)–H Amination | Amines with a removable directing group | High functional group tolerance rsc.org |

Transition Metal-Catalyzed Azetidine Formation

Copper-Catalyzed Reactions

Copper catalysis offers a versatile and cost-effective platform for the functionalization of azetidine rings. These methods are particularly useful for introducing carbon substituents at the C3 position, a critical step in initiating the synthesis of the 3-oxopropyl side chain. One prominent strategy involves the strain-release functionalization of highly strained 1-azabicyclo[1.1.0]butanes (ABBs). In this approach, a copper catalyst facilitates the cleavage of the central C-N bond of the ABB system upon reaction with various nucleophiles.

For instance, the reaction of ABBs with organometallic reagents in the presence of a copper salt like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) allows for the preparation of 3-alkyl, allyl, and benzyl (B1604629) substituted azetidines. arkat-usa.org Dual copper/photoredox catalysis has also been employed in multicomponent reactions to access functionalized azetidines from ABBs, demonstrating the broad applicability of copper in these systems. thieme-connect.com Another approach is the enantioselective difunctionalization of azetines, where a copper/bisphosphine catalyst can install both a boryl and an allyl group across the double bond, creating two new stereogenic centers and providing a handle for further elaboration. nih.gov While not directly yielding the 3-oxopropyl side chain, these copper-catalyzed reactions are foundational for introducing the necessary carbon framework at the C3 position of the azetidine ring, which can then be modified to the desired moiety.

| Reaction Type | Catalyst System | Substrate | Key Transformation | Reference |

|---|---|---|---|---|

| Strain-Release Alkylation | Cu(OTf)₂ | 1-Azabicyclo[1.1.0]butane (ABB) | Introduces alkyl, allyl, or benzyl groups at the C3 position. | arkat-usa.org |

| Enantioselective Boryl Allylation | Cu/Bisphosphine | Azetine | Adds boryl and allyl groups across the C=C bond of the azetine ring. | nih.gov |

| Multicomponent Allylation | Cu(MeCN)₄PF₆ / Photocatalyst | 1-Azabicyclo[1.1.0]butane (ABB) | Strain-release functionalization to form complex azetidines. | thieme-connect.com |

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful and more sustainable alternative to precious metal-catalyzed cross-coupling reactions for C-C bond formation. digitellinc.com In the context of azetidine synthesis, nickel-catalyzed reactions are particularly effective for creating bonds between sp³-hybridized carbon atoms of the azetidine ring and various coupling partners. These methods are promising for constructing complex azetidine derivatives that are otherwise difficult to access. calstate.edu

A notable application is the photoredox/nickel dual-catalyzed decarboxylative cross-coupling of redox-active N-hydroxyphthalimide (NHP) esters of azetidine-2-carboxylic acids with heteroaryl halides. nih.govthieme-connect.com This strategy provides access to 2-heteroaryl azetidines, which are valuable scaffolds in medicinal chemistry. While this specific method functionalizes the C2 position, the underlying principles of generating an azetidinyl radical and engaging it in a cross-coupling cycle can be adapted for C3 functionalization. The development of nickel-catalyzed cross-coupling reactions involving the ring-opening of azetidines is also an area of active research, driven by the inherent ring strain of the four-membered heterocycle. digitellinc.comcalstate.edu These transformative reactions can be harnessed to build complex acyclic amines from azetidine precursors.

| Reaction Type | Catalyst System | Substrates | Key Transformation | Reference |

|---|---|---|---|---|

| Decarboxylative Cross-Coupling | NiBr₂(dme) / Bipyridine Ligand / Photocatalyst | Redox-active ester of azetidine-2-carboxylate and heteroaryl iodide | Forms a C-C bond at the C2 position, creating 2-heteroaryl azetidines. | nih.govthieme-connect.com |

| General Cross-Coupling Development | Nickel Catalyst | Azetidines and various coupling partners | Aims to form new C-C bonds via ring-opening or direct functionalization. | digitellinc.comcalstate.edu |

Other Metal-Mediated Approaches (e.g., Ti(IV), La(OTf)₃)

Beyond copper and nickel, other metals play significant roles in the synthesis of the azetidine core. Lewis acids, particularly lanthanide triflates, have proven effective in promoting cyclization reactions. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been identified as an excellent catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgnih.gov This reaction proceeds with high regioselectivity for C3-attack by the amine, directly affording the 3-hydroxyazetidine ring system, a key precursor to the target compound. nih.govnih.gov The reaction tolerates a variety of functional groups, making it a robust method for constructing the azetidine skeleton. frontiersin.org

Titanium(IV)-mediated reactions offer a distinct approach to azetidine synthesis. A notable example is the Kulinkovich-type mechanism for synthesizing spirocyclic NH-azetidines from oxime ethers and Grignard reagents. rsc.orgnih.govresearchgate.net In this process, a titanacyclopropane intermediate is proposed to form, which then acts as a 1,2-dianion equivalent, reacting with the oxime ether to construct the four-membered ring in a single step. nih.govresearchgate.net While this method yields spirocyclic structures, it showcases the utility of early transition metals in mediating complex cyclizations to form azetidine rings.

| Reaction Type | Metal Mediator | Substrates | Key Transformation | Reference |

|---|---|---|---|---|

| Intramolecular Aminolysis | La(OTf)₃ | cis-3,4-Epoxy amine | Regioselective ring-opening to form a 3-hydroxyazetidine. | nih.govnih.gov |

| Kulinkovich-Type Cyclization | Ti(Oi-Pr)₄ / Grignard Reagent | Oxime ether | Formation of spirocyclic NH-azetidines. | rsc.orgnih.govresearchgate.net |

Introduction and Functionalization of the 3-Oxopropyl Moiety

Once the N-Boc protected azetidine core is established, the focus shifts to the construction of the 3-oxopropyl side chain. This is typically achieved through a sequence of reactions that build the three-carbon chain and then install the terminal aldehyde functionality.

Direct Oxidation of Alcohols

The final step in the synthesis of tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate is often the direct oxidation of its corresponding alcohol precursor, tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. This transformation requires mild and selective oxidation conditions to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or side reactions involving the azetidine ring.

A variety of modern oxidation protocols are suitable for this purpose. One green and efficient method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in combination with a stoichiometric oxidant. For example, a system using TEMPO and hydrogen peroxide (H₂O₂) in a microchannel reactor has been successfully employed for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, demonstrating the feasibility of such green methods on the azetidine scaffold. nih.govscienceopen.com Similar conditions can be adapted for the oxidation of the primary alcohol of the side chain. Other established methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or other transition-metal-catalyzed aerobic oxidations.

| Oxidation Method | Reagents | Key Features | Reference |

|---|---|---|---|

| TEMPO-Catalyzed Oxidation | TEMPO, H₂O₂ or other co-oxidant | Green, catalytic, and selective for primary alcohols. Can be used in flow chemistry. | nih.govscienceopen.com |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Mild conditions, high yields, avoids heavy metals. | N/A |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild, neutral conditions, broad functional group tolerance. | N/A |

Wittig and Horner-Wadsworth-Emmons Type Olefination Strategies

To construct the carbon backbone of the side chain, olefination reactions are frequently employed, starting from tert-butyl 3-oxoazetidine-1-carboxylate. This ketone is a versatile intermediate that can be prepared by the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate. nih.gov The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful methods for converting this ketone into an alkene, thereby adding new carbon atoms and a functional handle for further elaboration. organic-chemistry.orgwikipedia.org

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert the ketone into an alkene. masterorganicchemistry.comlibretexts.org The Horner-Wadsworth-Emmons (HWE) reaction, a popular modification, employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that it typically produces the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.org For instance, reacting tert-butyl 3-oxoazetidine-1-carboxylate with diethyl (cyanomethyl)phosphonate in the presence of a base yields tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a key intermediate in the synthesis of the drug baricitinib. nih.govscienceopen.com This reaction introduces a two-carbon unit that can be further modified.

| Reaction | Reagent | Starting Material | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH-R) | tert-butyl 3-oxoazetidine-1-carboxylate | Alkene | Stereoselectivity depends on ylide stability (unstabilized gives Z-alkene). | organic-chemistry.orgwikipedia.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion (e.g., (EtO)₂P(O)CH⁻-R) | tert-butyl 3-oxoazetidine-1-carboxylate | Alkene | Generally high E-selectivity; water-soluble phosphate (B84403) byproduct is easily removed. | nih.govwikipedia.orgorganic-chemistry.org |

Chain Elongation and Functional Group Interconversion

Chain elongation and functional group interconversion (FGI) are the final strategic elements required to convert the alkene products from olefination into the desired 3-oxopropyl side chain. ub.edu This sequence highlights the power of multi-step synthesis to construct complex functionalities from simple precursors.

Starting from an α,β-unsaturated nitrile or ester, such as those formed via an HWE reaction, a typical synthetic sequence would involve two key steps. First, the carbon-carbon double bond is reduced. This is commonly achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This step saturates the side chain, yielding a saturated nitrile or ester.

Second, the terminal functional group (nitrile or ester) is converted into a primary alcohol. Both nitriles and esters can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This FGI step produces tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, which is the direct precursor needed for the final oxidation step described in section 3.2.1. This sequence of olefination, reduction, and FGI provides a reliable and controllable pathway to elongate the carbon chain and install the necessary pre-aldehyde functionality.

Stereoselective Synthesis Approaches

Achieving stereochemical control is paramount in modern medicinal chemistry, as the biological activity of a molecule is often dictated by its three-dimensional arrangement. For substituted azetidines, this involves controlling the relative and absolute configuration of stereocenters on the four-membered ring.

Diastereoselectivity in azetidine synthesis often hinges on controlling the cyclization process, where the formation of the strained four-membered ring can be directed to favor one diastereomer over another. This control can be achieved through both kinetically and thermodynamically driven processes.

Research has shown that the ring-closure step to form azetidines can be under kinetic control, favoring the formation of the thermodynamically less stable four-membered ring over a more stable five-membered pyrrolidine (B122466) ring. nih.govnih.gov This outcome is often influenced by the reaction temperature and the nature of the reactants. For instance, in certain intramolecular cyclizations of aminomethyloxiranes, the transition state leading to the azetidine product is lower in energy than that leading to the pyrrolidine, resulting in high diastereoselectivity under kinetic control. nih.gov The energy difference between the transition states for trans and cis product formation can be subtle, yet sufficient at low temperatures to provide excellent diastereomeric ratios. nih.govnih.gov

Catalysis also plays a crucial role in directing diastereoselectivity. Lanthanide (III) triflates, such as La(OTf)₃, have been identified as effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to yield azetidines. nih.govuniba.it This method demonstrates high selectivity for C3-aminolysis, leading to the formation of the azetidine ring even when the substrate contains acid-sensitive functional groups like Boc protectors. nih.govuniba.it The choice of substrate geometry (cis vs. trans epoxy amines) can dramatically influence the reaction outcome, highlighting the catalyst's role in orchestrating the stereochemical course of the cyclization. nih.gov

| Method | Substrate Type | Key Control Element | Outcome | Reference |

| Superbase-Induced Cyclization | Aminomethyloxiranes | Kinetic Control (Low Temp.) | Favors azetidine over pyrrolidine; high diastereoselectivity for trans isomer. | nih.govnih.gov |

| La(OTf)₃-Catalyzed Aminolysis | cis-3,4-Epoxy amines | Lewis Acid Catalysis | High regioselectivity for C3-attack, yielding substituted azetidines. | nih.gov |

The synthesis of enantiomerically pure azetidines is a significant challenge that is increasingly being met through the development of sophisticated catalytic systems. These methods establish the absolute stereochemistry of the azetidine core, which is essential for its application in chiral drug synthesis.

Several powerful strategies have emerged:

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed in the enantioselective synthesis of spirocyclic azetidine oxindoles. enamine.net This approach achieves high enantiomeric ratios (up to 2:98 er) through an intramolecular C-C bond formation, demonstrating the power of asymmetric organocatalysis under mild and sustainable conditions. enamine.net

Organocatalysis: A protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and SN2 displacement, has been developed to furnish chiral 2-alkyl substituted azetidines. researchgate.net This method uses a key organocatalyst to generate functionalized azetidines with high enantiomeric excess (84–92% ee). researchgate.net

Metal-Based Catalysis:

Gold Catalysis: A flexible synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This strategy relies on the generation of reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion. The chirality is introduced from readily accessible chiral sulfinamides, leading to azetidin-3-ones with typically >98% ee. nih.gov

Copper Catalysis: The highly enantioselective difunctionalization of azetines has been achieved using a Cu/bisphosphine catalyst. acs.org This method installs both boryl and allyl functionalities across the C=C bond of the strained heterocycle, creating two new stereogenic centers with high control. acs.org

| Catalytic System | Catalyst Type | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Derivative | Intramolecular C-C Cyclization | Up to 96% (2:98 er) | enamine.net |

| Organocatalysis | Chiral Amine | α-Chlorination/Cyclization | 84–92% | researchgate.net |

| Gold Catalysis | Et₃PAuNTf₂ | Oxidative Cyclization | >98% | nih.gov |

| Copper Catalysis | Cu/Bisphosphine | Boryl Allylation of Azetines | High | acs.org |

Sustainable and Continuous Flow Synthesis Methodologies

In line with the principles of green chemistry, modern synthetic routes are increasingly designed to be more sustainable. For azetidine synthesis, this involves the adoption of continuous flow processes, which offer enhanced safety, efficiency, and scalability over traditional batch methods, particularly when dealing with photochemical reactions or unstable intermediates.

Photochemistry provides unique pathways for constructing molecular complexity, and its combination with flow technology has overcome many of the limitations of batch photochemical reactions, such as poor scalability and low throughput. durham.ac.uk

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for synthesizing the azetidine ring. rsc.orgrsc.orgnih.gov While challenging, recent advances using visible-light photocatalysis have made this reaction more accessible. nih.govnih.gov In a flow setup, reactants are pumped through a transparent capillary reactor and irradiated, allowing for precise control over reaction time, temperature, and light exposure. This leads to higher reproducibility and allows for safe scaling. durham.ac.uk For example, a photo-flow Norrish–Yang cyclization has been developed to produce 3-hydroxyazetidines in good yields at multi-gram scales, a significant improvement over inefficient batch processes. durham.ac.uk Similarly, alkyl azetidines have been prepared from azetidine-2-carboxylic acids using both batch and flow photochemistry, demonstrating the utility of this approach for generating valuable building blocks for drug discovery. nih.govenamine.netresearchgate.netacs.org

Microreactors and continuous flow systems are particularly advantageous for handling reactive or unstable intermediates, which are common in azetidine synthesis. nih.gov The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, providing precise control over reaction conditions and minimizing the formation of byproducts. nih.gov

The generation and functionalization of highly reactive lithiated azetidines and azetines serve as a prime example. nih.govuniba.it Flow technology enables the handling of these intermediates at significantly higher temperatures than in batch processing, increasing reaction rates and throughput. nih.gov For instance, N-Boc-3-iodoazetidine has been used as a common precursor for generating either C3-lithiated azetidines or C2-lithiated azetines under continuous flow, depending on the lithiating agent used. nih.gov Furthermore, the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, a key precursor for many functionalized azetidines, has been optimized in a microchannel reactor using a TEMPO-H₂O₂ system, resulting in improved yields and a greener process. nih.gov

Reactivity and Chemical Transformations of Tert Butyl 3 3 Oxopropyl Azetidine 1 Carboxylate

Reactions of the Aldehyde Functionality (3-Oxopropyl Group)

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a diverse range of nucleophiles. This reactivity is central to its utility in synthetic chemistry for carbon-carbon bond formation, reduction to alcohols, and conversion into other functional groups like imines and carboxylic acids.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final addition product.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent carbon-based nucleophiles that readily add to aldehydes. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for forming new carbon-carbon bonds. The reaction of tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate with these reagents is expected to produce secondary alcohols after an acidic workup. masterorganicchemistry.comlibretexts.org

The general mechanism involves the nucleophilic attack of the alkyl or aryl group from the organometallic reagent on the aldehyde's carbonyl carbon. This forms a magnesium or lithium alkoxide intermediate, which is then protonated by the addition of a dilute acid (e.g., NH₄Cl or dilute HCl) to yield the corresponding secondary alcohol. masterorganicchemistry.com

Table 1: Expected Products from Grignard and Organolithium Additions This table illustrates the predicted outcomes from the reaction of this compound with various common organometallic reagents, based on established chemical principles.

| Reagent (R-M) | Reagent Name | Expected Product | Product Name |

| CH₃MgBr | Methylmagnesium bromide | Tert-butyl 3-(4-hydroxy-pentyl)azetidine-1-carboxylate | |

| PhLi | Phenyllithium | Tert-butyl 3-(3-hydroxy-3-phenylpropyl)azetidine-1-carboxylate | |

| CH₂=CHMgBr | Vinylmagnesium bromide | Tert-butyl 3-(3-hydroxypent-4-en-1-yl)azetidine-1-carboxylate |

The aldehyde functionality can be readily reduced to a primary alcohol using various hydride-reducing agents. The most common laboratory reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). orientjchem.org NaBH₄ is a milder, more selective reagent that is typically used in alcoholic solvents like methanol (B129727) or ethanol. orientjchem.orgnih.gov It effectively reduces aldehydes and ketones without affecting more robust functional groups like esters or the Boc-protecting group. reddit.com

The reaction with NaBH₄ involves the transfer of a hydride ion (H⁻) to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated by the solvent to give the primary alcohol, tert-butyl 3-(4-hydroxybutyl)azetidine-1-carboxylate.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reagent | Conditions | Product |

| Sodium borohydride (NaBH₄) | Methanol (MeOH), 0 °C to rt | Tert-butyl 3-(4-hydroxybutyl)azetidine-1-carboxylate |

| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₃O⁺ workup | Tert-butyl 3-(4-hydroxybutyl)azetidine-1-carboxylate |

Aldehydes react with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. The reaction of this compound with a primary amine (R-NH₂) would proceed via nucleophilic addition to form a carbinolamine intermediate. This intermediate then dehydrates, typically under mildly acidic conditions, to yield the corresponding imine.

Similarly, reaction with a secondary amine (R₂NH) forms a carbinolamine which, upon dehydration, leads to the formation of an enamine. These reactions are often reversible and may require removal of water to drive the equilibrium towards the product. A specific application of this reactivity is reductive amination, where the intermediate imine is reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to form a secondary amine. chemrxiv.orgresearchgate.net

The aldehyde group can participate in various condensation reactions that are fundamental to carbon-carbon bond formation. In these reactions, the aldehyde acts as an electrophile.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters or cyanoacetates), catalyzed by a weak base (e.g., proline, piperidine). biomedres.us The reaction of this compound with diethyl malonate, for instance, would be expected to yield an α,β-unsaturated diester product after dehydration.

The Wittig reaction provides a highly reliable method for converting aldehydes into alkenes. wikipedia.orglibretexts.org The aldehyde reacts with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org This reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate. libretexts.org The use of stabilized or non-stabilized ylides allows for control over the stereochemistry of the resulting alkene. organic-chemistry.org

Table 3: Representative Condensation Reactions

| Reaction Name | Reagent(s) | Expected Product Type |

| Knoevenagel Condensation | Diethyl malonate, Piperidine (B6355638) (cat.) | α,β-Unsaturated diester |

| Wittig Reaction | Methyltriphenylphosphonium bromide, Base (e.g., n-BuLi) | Terminal alkene |

| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate, Base (e.g., NaH) | α,β-Unsaturated nitrile |

The aldehyde group in this compound represents an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, tert-butyl 3-(3-carboxypropyl)azetidine-1-carboxylate, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium-based reagents like Jones reagent (CrO₃/H₂SO₄), or milder, more selective reagents such as sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt. organic-chemistry.org The Pinnick oxidation, using NaClO₂ with 2-methyl-2-butene (B146552) as a scavenger, is particularly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.

Reduction: As detailed in section 4.1.1.2, the principal reduction pathway for the aldehyde group is its conversion to a primary alcohol. This is typically achieved with high efficiency using hydride reagents like NaBH₄ or LiAlH₄. orientjchem.org

Nucleophilic Addition Reactions

Transformations Involving the Azetidine (B1206935) Nitrogen

The nitrogen atom of the azetidine ring, once deprotected, serves as a key handle for introducing molecular diversity. The Boc protecting group provides stability but can be selectively removed to reveal a reactive secondary amine, which can then be functionalized in various ways.

The removal of the Boc group is a fundamental step to enable further functionalization at the azetidine nitrogen. This is typically achieved under acidic conditions, which selectively cleave the carbamate (B1207046) linkage. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups in the molecule. Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethanol. acs.org Aqueous phosphoric acid has also been demonstrated as an effective and environmentally benign reagent for the deprotection of Boc groups, offering high yields and tolerance for other functionalities like benzyl (B1604629) esters and azetidine rings themselves. organic-chemistry.org

Following deprotection, the resulting secondary amine, 3-(azetidin-3-yl)propanal, is often not isolated but is used directly in subsequent derivatization reactions. This "one-pot" approach is efficient and avoids handling the potentially unstable free amine. For instance, after acid-mediated deprotection, the crude azetidine salt can be neutralized and immediately subjected to acylation, sulfonylation, or alkylation reactions. researchgate.netacs.org

| Deprotection Method | Reagent(s) | Typical Conditions | Notes |

| Acidolysis | Trifluoroacetic Acid (TFA) | DCM, 0 °C to room temp | Common and effective; TFA is volatile and easily removed. acs.org |

| Acidolysis | Hydrogen Chloride (HCl) | Dioxane, Methanol, or Ethyl Acetate | Provides the hydrochloride salt of the amine. |

| Acidolysis | Aqueous Phosphoric Acid (H₃PO₄) | - | Mild, selective, and environmentally friendly. organic-chemistry.org |

| Lewis Acid | Zinc Bromide (ZnBr₂) | Isopropanol/Nitromethane | Offers chemoselectivity in the presence of other acid-labile groups. researchgate.net |

This table presents common methods for the deprotection of N-Boc groups, which are applicable to the title compound.

Once the azetidine nitrogen is unmasked, it behaves as a typical secondary amine, readily participating in a variety of bond-forming reactions. This allows for the introduction of a wide array of substituents, significantly altering the molecule's properties.

Key functionalization reactions include:

N-Arylation: The secondary amine can undergo nucleophilic aromatic substitution with activated aryl halides (e.g., 1-chloro-2,4-dinitrobenzene) to form N-aryl azetidines. acs.org

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield N-alkylated products. This is a powerful method for introducing complex side chains. acs.org

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. This strategy has been used to attach various tags, such as dansyl and biotin, to azetidine-containing macrocycles. researchgate.net

Aza-Michael Addition: The azetidine nitrogen can act as a nucleophile in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a versatile method for forming C–N bonds. nih.gov

| Reaction Type | Reagents | Product Type |

| N-Arylation | 1-Chloro-2,4-dinitrobenzene, Base | N-Aryl azetidine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl azetidine |

| Acylation | Acyl chloride, Base | N-Acyl azetidine (Amide) |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl azetidine (Sulfonamide) |

This table summarizes key reactions for functionalizing the azetidine nitrogen after Boc deprotection. researchgate.netacs.org

Reactions Modifying the Azetidine Ring (beyond formation)

The four-membered azetidine ring is characterized by significant ring strain (approx. 25.4 kcal/mol), which is intermediate between that of highly reactive aziridines and stable pyrrolidines. rsc.org This inherent strain is a driving force for unique reactivity, enabling transformations that modify the ring structure itself. rsc.orgresearchwithrutgers.com

The strain energy of the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more thermodynamically stable heterocyclic systems like pyrrolidines and piperidines. bohrium.com A common strategy involves the formation of an azetidinium ion intermediate by alkylating the azetidine nitrogen. This activation step makes the ring carbons more susceptible to nucleophilic attack.

For example, intramolecular cyclization and rearrangement pathways can lead to the formation of piperidine scaffolds. nih.gov While specific examples starting directly from this compound are not prevalent, analogous systems demonstrate the principle. Azetidinium intermediates can rearrange or be opened by internal or external nucleophiles to yield larger rings. bohrium.comresearchgate.net For instance, the treatment of N-benzyl- and N-benzhydrylazetidinium salts with a strong base can induce a Stevens rearrangement, expanding the ring to a pyrrolidine (B122466). researchgate.net Similar strategies involving different intermediates can furnish six-membered piperidine rings.

Direct functionalization of the C-H bonds of the azetidine core is a modern and efficient strategy for elaborating the scaffold without pre-functionalization. This approach avoids lengthy synthetic sequences and allows for late-stage modification.

Palladium-Catalyzed C(sp³)–H Arylation: A notable advancement is the stereospecific, directed C(sp³)–H arylation of azetidines. Using a removable directing group on the nitrogen, a palladium catalyst can selectively replace a hydrogen atom at the C3 position with an aryl group. This method has been shown to be scalable and tolerates a variety of functional groups on the aryl iodide coupling partner. nih.gov

α-Lithiation and Electrophilic Trapping: The protons on the carbons adjacent to the nitrogen (α-protons) can be removed by a strong base like s-butyllithium, especially when the nitrogen is protected with a suitable activating group like tert-butoxythiocarbonyl (Botc). acs.org The resulting organolithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, silyl (B83357) chlorides), allowing for the precise installation of substituents at the C2 position. acs.org

| Method | Position | Reagents/Catalyst | Key Features |

| Directed C-H Arylation | C3 | Pd(OAc)₂, Directing Group, Aryl Iodide | Stereospecific, high functional group tolerance. nih.gov |

| α-Lithiation | C2/C4 | s-BuLi, N-Activating Group (e.g., Botc), Electrophile | Forms a nucleophilic carbon for reaction with electrophiles. acs.org |

This table compares two modern methods for the direct functionalization of the azetidine ring's C-H bonds.

The inherent ring strain of azetidines is a key determinant of their reactivity. researchgate.net While more stable than aziridines, the azetidine ring can be readily opened under appropriate conditions, a process driven by the release of this strain energy. rsc.orgrsc.org This reactivity is most pronounced when the nitrogen atom is quaternized to form an azetidinium ion, which greatly enhances the electrophilicity of the ring carbons. organic-chemistry.org

Nucleophilic ring-opening of azetidinium ions has been studied extensively. nih.gov Various nucleophiles, including azides, amines, and acetates, can attack one of the ring carbons, leading to cleavage of a C-N bond and the formation of a functionalized γ-aminopropyl chain. researchgate.netorganic-chemistry.org The regioselectivity of the attack (i.e., which carbon is attacked) is influenced by steric and electronic factors, such as the substitution pattern on the ring. organic-chemistry.org This strain-release reactivity is a powerful tool in synthesis, providing a predictable way to generate stereodefined, highly functionalized acyclic amines from a cyclic precursor. organic-chemistry.orgnih.gov Furthermore, this inherent reactivity can also manifest as instability; for example, certain N-substituted aryl azetidines can undergo an acid-mediated intramolecular ring-opening decomposition, highlighting the importance of substitution patterns on the stability of the strained ring. nih.gov

Strategic Applications in Complex Molecule Synthesis

Utilization as a Scaffold for Nitrogen-Containing Heterocycles (e.g., pyrrolidines, piperidines)

The azetidine (B1206935) ring within tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate is a foundational scaffold for the synthesis of other significant nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. nih.govresearchgate.net The strained nature of the four-membered ring facilitates stereoselective ring-expansion reactions to generate larger, more complex heterocyclic systems such as pyrrolidines and piperidines.

Researchers have demonstrated various strategies for expanding the azetidine ring. For instance, the aldehyde functionality of the title compound can be engaged in reactions to introduce additional carbon atoms, followed by intramolecular cyclization or rearrangement to form a five- or six-membered ring. One common approach involves the reaction of the aldehyde with a suitable nucleophile, which, after subsequent chemical manipulation, can lead to the formation of a new carbon-carbon bond and ring expansion. The formation of pyrrolidines from iodomethyl azetidines through heating is one such example of ring expansion, illustrating the utility of azetidine precursors. medwinpublishers.com

Furthermore, base-induced cyclization of related aminoalkyl-substituted heterocycles can stereospecifically yield pyrrolidin-3-ols or 2-(hydroxymethyl)azetidines, depending on the reaction conditions, showcasing the versatility of these scaffolds in generating diverse heterocyclic products. nih.gov The aldehyde group in this compound provides a key entry point for such transformations, allowing for the construction of substituted pyrrolidine (B122466) and piperidine (B6355638) cores that are central to many biologically active molecules.

Table 1: Examples of Azetidine-to-Heterocycle Transformations

| Starting Material Type | Reaction Type | Product Heterocycle | Reference |

|---|---|---|---|

| Iodomethyl Azetidine | Ring Expansion (Heating) | Pyrrolidine | medwinpublishers.com |

| (2-aminoalkyl)oxiranes | Base-Induced Cyclization | Pyrrolidin-3-ol | nih.gov |

| Azetidin-3-ylidene Acetate | Aza-Michael Addition | Substituted Azetidines/Pyrrolidines | nih.gov |

Integration into Total Synthesis of Natural Products and Bioactive Analogs

The Boc-protected azetidine moiety is a key structural element in a variety of bioactive molecules, and its incorporation is a common strategy in the total synthesis of natural products and their analogs. While direct total synthesis examples using this compound are specific, the utility of closely related azetidine building blocks is well-documented, highlighting the importance of this scaffold.

For example, tert-butyl 3-hydroxyazetidine-1-carboxylate, a structural cousin of the title compound, is a crucial intermediate in the synthesis of novel radioligands for monoacylglycerol lipase, an important therapeutic target. scintica.com In these syntheses, the azetidine ring is incorporated into the final molecule via O-alkylation, demonstrating how the core scaffold can be integrated into a larger, more complex structure. scintica.com Similarly, the synthesis of p-carborane-based di-tert-butylphenol analogs, which exhibit anti-inflammatory properties, utilizes azetidine-containing fragments. mdpi.com

The propionaldehyde (B47417) group of this compound offers a distinct advantage for such syntheses. It can participate in various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, allowing for the facile attachment of the azetidine scaffold to other complex fragments during a total synthesis campaign. This functional handle enables the construction of diverse analogs for structure-activity relationship (SAR) studies, aiding in the optimization of biological activity.

Enabling Fragment-Based Drug Design and Library Synthesis

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. mdpi.com This approach relies on screening small, low-molecular-weight compounds ("fragments") that typically bind with low affinity to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. youtube.com

This compound is an ideal candidate for FBDD for several reasons:

Three-Dimensionality: The non-planar, rigid azetidine ring provides a well-defined three-dimensional shape that can effectively explore the topological features of a protein's binding site.

Low Molecular Weight: As a small molecule, it adheres to the "Rule of Three" often applied in fragment screening.

Vector for Growth: The propionaldehyde side chain serves as a versatile chemical handle, providing a clear and reactive point for "fragment growing" or "fragment linking" strategies to improve binding affinity.

A closely related compound, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor. nih.gov This highlights the successful application of the azetidine scaffold in modern medicinal chemistry. By utilizing the aldehyde functionality of the title compound, chemists can generate large libraries of diverse compounds through parallel synthesis. Techniques such as reductive amination with a panel of primary or secondary amines, or Wittig reactions with various phosphorus ylides, can rapidly produce a multitude of derivatives for high-throughput screening.

Development of Novel Synthetic Methodologies Using the Compound as a Model Substrate

The unique combination of a strained ring and a reactive functional group makes this compound an excellent model substrate for the development and validation of new synthetic methodologies. The aldehyde can be used to test novel C-C bond-forming reactions, while the N-Boc-azetidine core can be employed to explore reactions involving the activation or modification of the heterocyclic ring.

For instance, the synthesis of the related tert-butyl 3-oxoazetidine-1-carboxylate has been optimized using innovative approaches such as continuous flow systems with TEMPO-mediated oxidation, achieving higher yields and purity compared to traditional batch processes. vulcanchem.com Such advancements in synthetic methodology for the azetidine core are critical for its efficient production and application. Novel gold-catalyzed oxidative cyclization reactions have also been developed for the stereoselective synthesis of chiral azetidin-3-ones, demonstrating the ongoing innovation in accessing this important heterocyclic core. nih.gov

The aldehyde in this compound could serve as a test substrate for new catalytic processes, such as asymmetric aldol or Mannich reactions, where the stereochemical outcome could be influenced by the adjacent azetidine ring. Furthermore, its use in multicomponent reactions could lead to the rapid assembly of complex molecules incorporating the azetidine motif, providing a powerful tool for generating molecular diversity. The development of such methodologies is crucial for expanding the synthetic chemist's toolbox and enabling the construction of previously inaccessible molecular architectures.

Advanced Analytical Research Methodologies for Synthetic Intermediates

High-Resolution NMR Spectroscopy for Structural Elucidation of Complex Products

High-resolution NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules like tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide crucial information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of this compound, the protons of the tert-butyl group would typically appear as a sharp singlet at approximately 1.4 ppm due to the nine equivalent protons. The protons on the azetidine (B1206935) ring would exhibit more complex splitting patterns, typically in the range of 3.5-4.5 ppm, reflecting their diastereotopic nature and coupling with adjacent protons. The methylene (B1212753) protons of the oxopropyl side chain would also show distinct multiplets, while the aldehydic proton would be expected to resonate significantly downfield, typically in the 9.5-10.0 ppm region.

The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbon of the Boc protecting group appearing around 155 ppm and the aldehydic carbonyl resonating further downfield, often above 200 ppm. The carbons of the azetidine ring and the tert-butyl group would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.7 - 9.8 | 200 - 203 |

| Azetidine CH₂ (adjacent to N) | 3.9 - 4.2 | 55 - 60 |

| Azetidine CH | 2.8 - 3.2 | 35 - 40 |

| Propyl CH₂ (adjacent to C=O) | 2.7 - 2.9 | 45 - 50 |

| Propyl CH₂ (adjacent to azetidine) | 1.9 - 2.2 | 28 - 33 |

| Boc C(CH₃)₃ | 1.4 - 1.5 | 28 |

| Boc C(CH₃)₃ | - | 80 - 82 |

| Boc C=O | - | 155 - 156 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Reaction Pathway Analysis and Product Confirmation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of synthetic intermediates, as well as for probing reaction pathways. For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be employed.

The analysis would confirm the presence of the desired product by identifying its molecular ion peak. For instance, in positive ion mode, the protonated molecule [M+H]⁺ would be observed. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and distinguishing it from other potential isobaric species.

Fragmentation analysis (MS/MS) can further confirm the structure. The characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) is a common fragmentation pathway for N-Boc protected compounds. Other fragment ions corresponding to the cleavage of the azetidine ring or the propyl side chain would also be expected, providing a detailed fingerprint of the molecule's structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 228.1594 |

| [M+Na]⁺ | 250.1413 |

| [M+K]⁺ | 266.1153 |

| [M+NH₄]⁺ | 245.1859 |

Note: These m/z values are calculated based on the monoisotopic mass of the compound.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For chiral molecules such as derivatives of this compound, single-crystal X-ray diffraction can unambiguously establish the absolute stereochemistry of any stereocenters.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined. This provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For chiral compounds, the use of anomalous dispersion effects can allow for the determination of the absolute configuration without the need for a heavy atom. While obtaining suitable crystals of intermediates can be difficult, the structural information provided by X-ray crystallography is unparalleled.

Chromatographic Techniques for Purity Assessment and Process Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of synthetic intermediates and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

For a non-volatile and thermally labile compound like this compound, reverse-phase HPLC is typically the method of choice. The sample is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then used to elute the compound. The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column, mobile phase composition, flow rate, and temperature). The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Gas chromatography could also be used, potentially after derivatization to increase volatility and thermal stability. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

Both HPLC and GC are quantitative techniques, and with appropriate calibration, they can be used to determine the exact amount of the desired product and any impurities in a sample.

Table 3: Comparison of Chromatographic Techniques for Analysis

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Application for Target Compound |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | C18-silica (Reverse-phase) | Water/Acetonitrile or Water/Methanol | Purity assessment, reaction monitoring, and purification. |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Polysiloxane or Polyethylene glycol | Inert gas (e.g., He, N₂) | Purity assessment of volatile impurities or after derivatization. |

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, emphasizing the reduction of waste and maximization of efficiency. nih.gov Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a central tenet of this philosophy. nih.gov Future research into the synthesis of Tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate and related structures will likely prioritize methods that are both environmentally benign and highly efficient.

Key areas of development include:

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis by avoiding the pre-functionalization of starting materials. Future routes could envision the construction of the azetidine (B1206935) core or the introduction of the 3-oxopropyl side chain via transition-metal-catalyzed C-H activation, significantly reducing the number of synthetic steps and byproducts.

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation. uniba.it Developing a flow-based synthesis for this target molecule could lead to a more sustainable and scalable manufacturing process. uniba.it

Photoredox Catalysis: Visible-light-mediated reactions represent a mild and sustainable approach to accessing complex molecules. rsc.orgnih.govnih.govchemrxiv.org An emerging trend is the use of photo-induced cycloadditions, such as the aza Paternò-Büchi reaction, for the direct formation of functionalized azetidines. nih.govnih.govchemrxiv.orgresearchgate.net Research could explore the feasibility of a [2+2] cycloaddition to construct the azetidine ring of the target compound. nih.govnih.govchemrxiv.orgresearchgate.net

| Synthetic Strategy | Potential Advantages | Relevance to Target Compound |

| Catalytic C-H Activation | Fewer synthetic steps, reduced waste | Direct synthesis of the functionalized azetidine core. |

| Flow Chemistry | Improved safety, scalability, and efficiency | Development of a continuous manufacturing process. uniba.it |

| Photoredox Catalysis | Mild reaction conditions, use of renewable energy | Sustainable construction of the azetidine ring. rsc.orgnih.govnih.govchemrxiv.org |

Exploration of Novel Reactivity Modes and Transformations

The inherent ring strain of the azetidine heterocycle (approximately 25.4 kcal/mol) is a key determinant of its chemical reactivity, making it more stable than aziridines but more reactive than pyrrolidines. rsc.orgrsc.org This unique characteristic allows for selective ring-opening and ring-expansion reactions, providing access to a diverse range of molecular architectures. rsc.org

Future research on this compound would likely investigate:

Strain-Release Reactions: The interplay between the strained four-membered ring and the reactive aldehyde on the side chain could lead to novel intramolecular transformations. For instance, under specific conditions, the aldehyde could participate in ring-expansion reactions to form larger nitrogen-containing heterocycles like piperidines, which are also prevalent in bioactive molecules.

Tandem Reactions: The dual functionality of the molecule (the nucleophilic nitrogen of the azetidine after deprotection and the electrophilic aldehyde) makes it an ideal candidate for tandem reactions. One could envision a sequence where the aldehyde undergoes an initial transformation, followed by an intramolecular cyclization involving the azetidine ring, leading to complex bicyclic or spirocyclic systems.

Asymmetric Catalysis: The development of catalytic asymmetric transformations of the 3-oxopropyl side chain would be a significant advancement. This could involve, for example, asymmetric aldol (B89426) additions, reductions, or reductive aminations of the aldehyde, providing chiral building blocks for the synthesis of enantiomerically pure compounds.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction

For a less common molecule like this compound, AI and ML could be particularly valuable:

Retrosynthesis Prediction: A significant challenge in synthesizing novel heterocyclic compounds is the limited availability of relevant reaction data in existing databases, which can hamper the performance of AI models. nih.govchemrxiv.orgchemrxiv.org Transfer learning, a technique where a model is trained on a large dataset of general reactions and then fine-tuned on a smaller, more specific dataset (e.g., reactions forming heterocyclic rings), has shown promise in overcoming this limitation. nih.govchemrxiv.org Future work could involve using such fine-tuned models to propose novel and efficient synthetic pathways to the target molecule.

Reaction Condition Optimization: Beyond predicting the sequence of reactions, ML algorithms can also be trained to predict optimal reaction conditions, such as solvent, temperature, and catalyst. This could accelerate the experimental validation of proposed synthetic routes and improve reaction yields.

De Novo Design: AI can also be used in a generative capacity to design novel azetidine derivatives with desired properties. By learning the structure-activity relationships of known compounds, these models can propose new molecules, like derivatives of this compound, that are optimized for specific biological targets or material applications.

| AI/ML Application | Objective | Potential Impact |

| Retrosynthesis Prediction | To identify efficient and novel synthetic routes. nih.govnih.gov | Accelerates the design of synthesis plans for new molecules. |

| Reaction Optimization | To predict the best conditions for a given reaction. | Reduces the time and resources spent on experimental optimization. |

| De Novo Design | To generate new molecules with desired properties. | Expands the chemical space of functionalized azetidines. |

Expanding the Scope of Azetidine Applications in Chemical Synthesis Beyond Current Boundaries

Azetidines are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, to drug candidates. nih.gov They also serve as versatile building blocks and ligands in organic synthesis. rsc.org

Future applications for this compound and its derivatives could extend into several new areas:

Novel Bioisosteres: The unique three-dimensional shape of the azetidine ring makes it an attractive bioisostere for other common rings in drug molecules, such as piperidines and pyrrolidines. The 3-oxopropyl side chain provides a handle for further functionalization, allowing for the creation of diverse libraries of compounds for biological screening.

Peptidomimetics: Azetidine-based amino acids are valuable components in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. rsc.org The aldehyde functionality of the target molecule could be converted to an amino group, creating a novel azetidine-containing amino acid derivative for incorporation into peptide chains.

Catalyst and Ligand Development: Chiral azetidines have been used as ligands in asymmetric catalysis. The functional group on the side chain of this compound could be elaborated into various coordinating groups to create a new class of chiral ligands for transition metal catalysis.

Conclusion

Summary of Synthetic Achievements and Versatility

The versatility of this compound lies in the dual reactivity of its functional groups. The aldehyde moiety serves as a handle for a wide array of chemical transformations, including nucleophilic additions, reductive aminations, and olefination reactions. Simultaneously, the Boc-protected nitrogen allows for controlled manipulation and subsequent deprotection to reveal the secondary amine for further functionalization. This orthogonality makes it a potentially valuable building block for the synthesis of complex molecules with diverse substitution patterns on the azetidine (B1206935) core.

Outlook on the Enduring Research Significance of Azetidine Derivatives